Temuterkib

Content Navigation

CAS Number

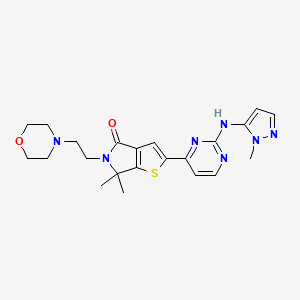

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Temuterkib (LY3214996) is a highly selective, orally bioavailable, ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) with an IC50 of 5 nM for both enzymes [1]. Unlike broad-spectrum kinase inhibitors, Temuterkib is engineered for precise terminal node blockade of the MAPK pathway, making it a critical procurement choice for translational oncology models driven by RAS, BRAF, or MEK mutations [1]. Its high solubility and excellent oral bioavailability (75.4% in preclinical dog models) ensure reliable systemic exposure for in vivo xenograft and patient-derived xenograft (PDX) studies. By directly targeting the terminal node of the MAPK cascade, Temuterkib provides researchers with a validated baseline material for investigating combination therapies and overcoming acquired resistance mechanisms where upstream inhibitors fail [1].

Research Fit

Substituting Temuterkib with upstream MEK or BRAF inhibitors (e.g., trametinib or vemurafenib) frequently fails in advanced translational models due to rapid acquired resistance via ERK reactivation [1]. While other ERK inhibitors like ulixertinib or MK-8353 exist, Temuterkib possesses a highly specific pharmacokinetic profile characterized by rapid plasma elimination, which allows for early recovery of MAPK pathway activity within 16 to 24 hours post-dose[2]. This distinct PK/PD relationship is critical because continuous MAPK suppression often leads to dose-limiting toxicities in vivo. Generic substitution with longer-acting inhibitors prevents the use of intermittent or split-dose regimens, thereby limiting the therapeutic window when combining the ERK inhibitor with other targeted agents like CDK4/6 or PI3K/mTOR inhibitors[2].

Substitution Risk

BBB penetration profile may differ between ERK1/2 inhibitors and is not predictable by structure alone.

Kinome selectivity profile may shift model interpretation and requires inhibitor-specific validation.

Pharmacokinetic properties may not transfer directly; oral exposure and tissue distribution vary within the class.

References

- [1] Bhagwat, Shripad V., et al. "ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine." Cancer Research 80.4 (2020): 862-873.

- [2] Köhler, Jens, et al. "ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer." Molecular Cancer Therapeutics 20.4 (2021): 641-654.

Biochemical Potency and Exceptional Kinase Selectivity

Temuterkib exhibits potent inhibition of ERK1 and ERK2 with an IC50 of 5 nM for both enzymes, while demonstrating exceptional selectivity when screened against a 512-kinase DiscoverX panel [1]. Compared to multi-kinase inhibitors or less selective baseline compounds that introduce confounding off-target effects, Temuterkib acts as a highly reversible, competitive inhibitor of ATP with rapid equilibrium kinetics (Ki values of 0.650 and 0.064 nmol/L for ERK1-2P and ERK2-2P, respectively) [1].

| Evidence Dimension | Kinase Selectivity and ERK1/2 IC50 |

| Target Compound Data | Temuterkib (IC50 = 5 nM; selective across 512 kinases) |

| Comparator Or Baseline | Standard multi-kinase or early-generation MAPK inhibitors (broader off-target binding) |

| Quantified Difference | Precise terminal node blockade with negligible off-target kinase engagement |

| Conditions | DiscoverX 512-kinase panel and biochemical ATP-competitive assays |

Procurement of a highly selective inhibitor ensures assay reproducibility and prevents off-target toxicity in complex cellular and in vivo models.

Optimal Pharmacokinetic Profile for Intermittent Dosing

A defining differentiator for Temuterkib is its specific pharmacokinetic profile, featuring rapid plasma elimination that allows MAPK pathway recovery within 16-24 hours [1]. In patient-derived xenograft (PDX) models of RAS-mutant lung cancer, this rapid clearance permitted intermittent dosing schedules that maintained >50% target inhibition (measured by pRSK1 reduction) for 8-16 hours without the severe toxicities associated with continuous MEK or ERK suppression [1].

| Evidence Dimension | MAPK pathway recovery time (PK/PD correlation) |

| Target Compound Data | Temuterkib (Pathway recovery in 16-24 hours) |

| Comparator Or Baseline | Continuous suppression MEK/ERK inhibitors (sustained suppression leading to toxicity) |

| Quantified Difference | Enables intermittent dosing while retaining >50% target inhibition for 8-16 hours |

| Conditions | In vivo PDX models of RAS-mutant lung cancer |

Enables researchers to design tolerable, split-dose combination therapy regimens without compounding systemic toxicity.

Efficacy in Acquired Resistance Models

Temuterkib is validated to overcome acquired resistance driven by MAPK reactivation, a common failure point for upstream inhibitors [1]. In vemurafenib-resistant BRAF V600E A375 melanoma xenograft models, Temuterkib maintained potent, dose-dependent tumor growth inhibition and regression, whereas the baseline BRAF inhibitor vemurafenib completely lost efficacy [1].

| Evidence Dimension | Tumok growth inhibition in resistant phenotypes |

| Target Compound Data | Temuterkib (Dose-dependent tumor regression) |

| Comparator Or Baseline | Vemurafenib (Complete loss of efficacy) |

| Quantified Difference | Restores tumor growth inhibition in models with acquired resistance |

| Conditions | Vemurafenib-resistant BRAF V600E A375 melanoma xenografts |

Essential for translational research targeting acquired resistance mechanisms where upstream BRAF/MEK inhibitors have failed.

High Oral Bioavailability for In Vivo Formulation

For in vivo procurement, formulation compatibility is critical. Temuterkib demonstrates an optimal balance of potency and solubility, achieving an oral bioavailability of 75.4% and an AUC of 23,800 nM*hr in preclinical dog models. This highly efficient systemic absorption sets it apart from poorly soluble early-stage analogs, ensuring reliable and reproducible drug exposure during prolonged xenograft studies .

| Evidence Dimension | Oral bioavailability and systemic exposure |

| Target Compound Data | Temuterkib (75.4% bioavailability; AUC 23,800 nM*hr) |

| Comparator Or Baseline | Poorly soluble early-stage kinase inhibitors |

| Quantified Difference | High systemic exposure via standard oral administration |

| Conditions | Preclinical in vivo pharmacokinetic profiling (dog models) |

Critical for researchers requiring reliable oral dosing formulations for sustained in vivo xenograft studies.

In Vivo Combination Therapy Modeling

Due to its rapid plasma clearance and defined PK/PD profile, Temuterkib is the procurement choice for co-administration studies with CDK4/6 inhibitors (e.g., abemaciclib) or PI3K/mTOR inhibitors in KRAS-mutant models, minimizing overlapping toxicities [1].

Acquired Resistance Assay Development

Temuterkib serves as a critical benchmark material for establishing baselines in vemurafenib- or trametinib-resistant melanoma and colorectal cancer models where MAPK reactivation has occurred [2].

Intermittent Dosing Regimen Studies

Selected specifically for its reversible, ATP-competitive kinetics and 16-24 hour pathway recovery time, it is ideal for researchers investigating the therapeutic window of intermittent MAPK suppression to avoid continuous dosing toxicity [1].

Application Fit

References

- [1] Köhler, Jens, et al. "ERK inhibitor LY3214996-based treatment strategies for RAS-driven lung cancer." Molecular Cancer Therapeutics 20.4 (2021): 641-654.

- [2] Bhagwat, Shripad V., et al. "ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine." Cancer Research 80.4 (2020): 862-873.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Explore Compound Types